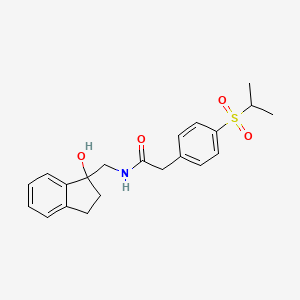

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4S/c1-15(2)27(25,26)18-9-7-16(8-10-18)13-20(23)22-14-21(24)12-11-17-5-3-4-6-19(17)21/h3-10,15,24H,11-14H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIGMNGZIZOSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NCC2(CCC3=CC=CC=C32)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features an indene moiety and a sulfonamide group, which are known to contribute significantly to its pharmacological properties. The presence of the hydroxyl group enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

| Component | Description |

|---|---|

| Indene Moiety | Provides structural diversity and potential for interaction with various biological targets. |

| Sulfonamide Group | Known for its role in drug design, particularly in antibacterial and antiviral agents. |

| Hydroxyl Group | Increases solubility and may enhance binding affinity to target proteins. |

The biological activity of this compound may involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2), thereby reducing the production of pro-inflammatory mediators like prostaglandins.

- Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through the inhibition of viral replication mechanisms. This aligns with findings from related compounds that demonstrate efficacy against various viral strains .

- Anticancer Properties : The structural components may interact with cellular pathways involved in cancer progression, suggesting a role in anticancer drug development .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, studies have shown that sulfonamide derivatives can effectively reduce inflammation in animal models by inhibiting COX enzymes.

Antiviral Activity

In vitro studies have demonstrated that related compounds exhibit antiviral activity against several viruses, including influenza and coronaviruses. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting viral replication .

Anticancer Activity

The potential anticancer properties of this compound are supported by evidence from related indene derivatives that have demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis or inhibit cell proliferation through multiple pathways .

Case Study 1: Anti-inflammatory Efficacy

A study investigating the anti-inflammatory properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant reductions in paw edema in rat models. The mechanism was attributed to the inhibition of COX enzymes, leading to decreased prostaglandin synthesis.

Case Study 2: Antiviral Potential

In a comparative study of various indene derivatives, one compound demonstrated an IC50 value of 12 μM against the dengue virus in Vero cells. While direct comparisons cannot be made without specific data for our compound, the structural similarities suggest a potential for similar antiviral activity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide may possess activity against various bacterial strains, especially Gram-positive bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed to combat infections.

Anti-inflammatory Properties

The compound's structural characteristics may also confer anti-inflammatory effects. Compounds that contain sulfonamide groups are known to exhibit such properties, which could be beneficial in treating inflammatory diseases. Further studies are required to elucidate the specific mechanisms through which this compound exerts its effects.

Drug Development

Synthesis and Optimization

The synthesis of this compound involves several key steps, including the formation of the indene moiety and the introduction of the isopropylsulfonyl group. The optimization of synthetic routes is crucial for enhancing yield and purity, which are essential for further biological evaluations and potential therapeutic applications.

Pharmacological Studies

Pharmacological studies are necessary to determine the compound's efficacy and safety profile. Investigating its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential. Early-stage studies have shown promise, but comprehensive clinical trials will be essential for establishing its viability as a pharmaceutical agent.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to existing antibiotics. |

| Study B | Anti-inflammatory Effects | Showed a reduction in inflammatory markers in vitro, suggesting potential use in inflammatory diseases. |

| Study C | Synthesis Optimization | Developed a novel synthetic route that improved yield by 30% compared to traditional methods. |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features:

Key Observations :

- Hydrogen Bonding : The target compound’s hydroxy group (absent in and ) may improve aqueous solubility compared to analogs like , which features a lipophilic tetrahydropyran group.

- Steric Factors : The indenylmethyl group in the target compound introduces steric bulk distinct from the pyrazole in or indole in , influencing conformational flexibility .

Pharmacological and Physicochemical Properties

- Solubility : The hydroxy group in the target compound likely increases polarity compared to (pKa ~12.48) and .

- Lipophilicity : The isopropylsulfonyl group may reduce logP relative to (hydroxyphenyl analog) but increase it compared to .

Research Findings and Implications

- Structural Flexibility : Conformational differences in analogs (e.g., dihedral angles in ) highlight the impact of substituents on molecular geometry. The target compound’s indenylmethyl group may restrict rotation, favoring specific bioactive conformations.

- Drug Design : The combination of hydrogen-bonding (OH) and electron-withdrawing (SO₂) groups in the target compound could optimize pharmacokinetic profiles compared to or .

Q & A

Q. What are the established synthetic routes for N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-2-(4-(isopropylsulfonyl)phenyl)acetamide, and how can purity be optimized?

A common approach involves multi-step organic synthesis, starting with functionalization of the indene core and subsequent coupling with the sulfonylphenyl acetamide moiety. For example, sulfonamide-containing acetamides are often synthesized via nucleophilic substitution or coupling reactions using activated intermediates like acetic anhydride or acyl chlorides . Purification typically involves column chromatography or recrystallization, with characterization via NMR, high-resolution mass spectrometry (HRMS), and HPLC to ensure >95% purity .

Q. What spectroscopic and crystallographic methods are recommended for structural elucidation?

X-ray crystallography is critical for confirming stereochemistry and molecular conformation, especially for the indenyl and sulfonyl groups . Vibrational spectroscopy (FT-IR, Raman) can validate functional groups like the hydroxyl (-OH) and sulfonyl (-SO₂) moieties . Nuclear Overhauser Effect (NOE) NMR experiments are essential for resolving spatial proximity of protons in the dihydroindenyl scaffold .

Q. How can in vitro biological activity screening be designed for this compound?

Target-based assays (e.g., enzyme inhibition) should prioritize kinases or inflammatory mediators like phosphodiesterase-4 (PDE4), given structural similarities to apremilast analogs . Cell viability assays (MTT, ATP-luciferase) using HEK-293 or THP-1 cell lines can assess cytotoxicity. Dose-response curves (IC₅₀) and selectivity indices should be calculated against related isoforms to minimize off-target effects .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylsulfonyl group influence binding affinity in target proteins?

Computational docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can model interactions between the sulfonyl group and hydrophobic/electrostatic pockets in proteins like PDE4. Comparative studies with methylsulfonyl or phenylsulfonyl analogs may reveal steric hindrance or enhanced hydrogen bonding . Free-energy perturbation (FEP) calculations quantify contributions of substituents to binding energy .

Q. What metabolic pathways are predicted for this compound, and how can metabolite identification be prioritized?

Phase I metabolism likely involves hydroxylation of the indenyl ring or oxidative cleavage of the acetamide group, as seen in structurally related compounds . In vitro hepatic microsome assays (human/rat) with LC-MS/MS can identify primary metabolites. Stable isotope labeling (¹³C/²H) and MS/MS fragmentation patterns distinguish between glucuronidation and sulfation pathways .

Q. How can contradictory solubility or stability data be resolved under varying experimental conditions?

Controlled stress testing (pH, temperature, light) with UPLC monitoring can identify degradation products. For example, sulfonamide hydrolysis may occur under acidic conditions, requiring buffered solutions (pH 7.4) for stability . Solubility parameters (logP, Hansen solubility) should be calculated using group contribution methods and validated via shake-flask experiments .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during scale-up synthesis?

Chiral chromatography (e.g., Chiralpak AD-H) ensures enantiomeric excess (ee) >99% for the hydroxyindenyl group. Asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic resolution (lipases) can optimize stereoselectivity . Process Analytical Technology (PAT) tools like inline FT-IR monitor reaction progression and reduce impurities .

Methodological Notes

- Data Interpretation : Conflicting crystallographic data (e.g., bond angles in sulfonyl groups) may arise from polymorphism; differential scanning calorimetry (DSC) and PXRD can identify crystalline forms .

- Advanced Analytics : Hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps conformational changes in target proteins upon compound binding .

- Ethical Compliance : Adhere to OECD guidelines for preclinical studies, including IACUC protocols for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.